molecular formula C11H12O3S B14512110 Ethyl (2H-1,3-benzoxathiol-2-yl)acetate CAS No. 62675-20-1

Ethyl (2H-1,3-benzoxathiol-2-yl)acetate

Cat. No.: B14512110
CAS No.: 62675-20-1
M. Wt: 224.28 g/mol
InChI Key: FFYQHIPHBPWZIY-UHFFFAOYSA-N
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Description

Ethyl (2H-1,3-benzoxathiol-2-yl)acetate is an organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzene ring fused with an oxathiol ring and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2H-1,3-benzoxathiol-2-yl)acetate typically involves the reaction of 2-mercaptobenzoxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2H-1,3-benzoxathiol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Esters, amides.

Scientific Research Applications

Ethyl (2H-1,3-benzoxathiol-2-yl)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2H-1,3-benzoxathiol-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

  • Ethyl (2H-1,3-benzoxazol-2-yl)acetate
  • Ethyl (2H-1,3-benzothiazol-2-yl)acetate
  • Ethyl (2H-1,3-benzoxazin-2-yl)acetate

Comparison: Ethyl (2H-1,3-benzoxathiol-2-yl)acetate is unique due to the presence of the oxathiol ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.

Properties

CAS No.

62675-20-1

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxathiol-2-yl)acetate

InChI

InChI=1S/C11H12O3S/c1-2-13-10(12)7-11-14-8-5-3-4-6-9(8)15-11/h3-6,11H,2,7H2,1H3

InChI Key

FFYQHIPHBPWZIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1OC2=CC=CC=C2S1

Origin of Product

United States

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